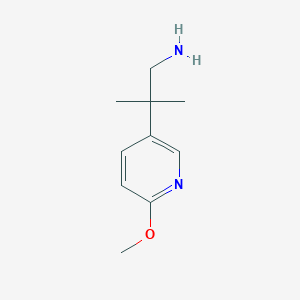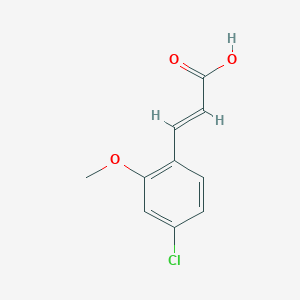
(E)-3-(4-Chloro-2-methoxyphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-Chloro-2-methoxyphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is conjugated with an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Chloro-2-methoxyphenyl)acrylic acid typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the product can be carried out using techniques such as crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
(E)-3-(4-Chloro-2-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chloro-2-methoxybenzoic acid, while reduction could produce 3-(4-chloro-2-methoxyphenyl)propanol.
科学研究应用
(E)-3-(4-Chloro-2-methoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (E)-3-(4-Chloro-2-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways involved in cancer progression.
相似化合物的比较
Similar Compounds
(E)-3-(4-Methoxyphenyl)acrylic acid: Similar structure but lacks the chloro substituent.
(E)-3-(4-Chlorophenyl)acrylic acid: Similar structure but lacks the methoxy substituent.
(E)-3-(4-Methoxy-2-chlorophenyl)acrylic acid: Similar structure with different positioning of substituents.
Uniqueness
(E)-3-(4-Chloro-2-methoxyphenyl)acrylic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity
属性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC 名称 |
(E)-3-(4-chloro-2-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
InChI 键 |
LNFQDUZJQBZKFA-HWKANZROSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)Cl)/C=C/C(=O)O |
规范 SMILES |
COC1=C(C=CC(=C1)Cl)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



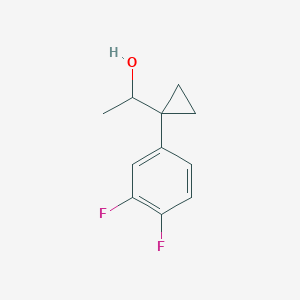


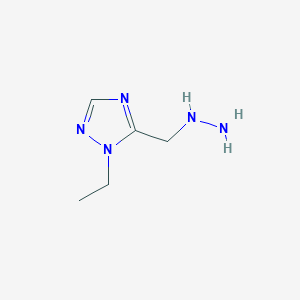
![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
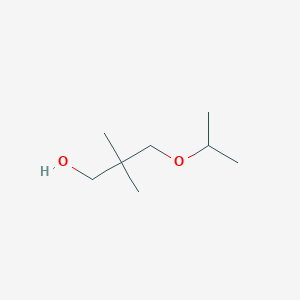


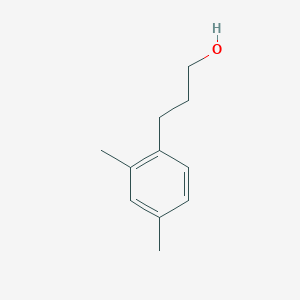
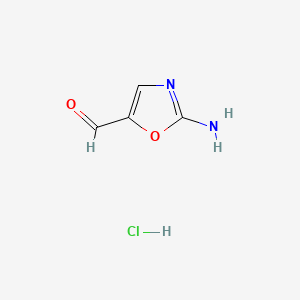
![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
